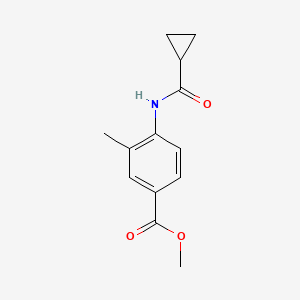
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine: is an organic compound that features a tetrahydropyran ring substituted with an amine group and a benzyl group that has methoxy and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylbenzyl chloride and tetrahydro-2h-pyran-4-amine.
Reaction Conditions: The benzyl chloride derivative is reacted with tetrahydro-2h-pyran-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it useful in pharmacological studies.
Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The tetrahydropyran ring provides structural stability and may facilitate its interaction with hydrophobic regions of proteins or membranes.
類似化合物との比較
4-Methoxybenzylamine: Similar structure but lacks the tetrahydropyran ring.
3-Methylbenzylamine: Similar structure but lacks the methoxy group and tetrahydropyran ring.
Tetrahydro-2h-pyran-4-amine: Similar structure but lacks the benzyl group.
Uniqueness:
Structural Features: The combination of a tetrahydropyran ring with a benzyl group that has methoxy and methyl substituents makes it unique.
Chemical Properties: The presence of both hydrophobic and hydrophilic groups provides a balance of solubility and reactivity.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
N-[(4-methoxy-3-methylphenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C14H21NO2/c1-11-9-12(3-4-14(11)16-2)10-15-13-5-7-17-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
InChIキー |
NDFLWBXAZGYDPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CNC2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


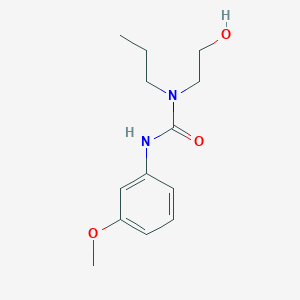
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
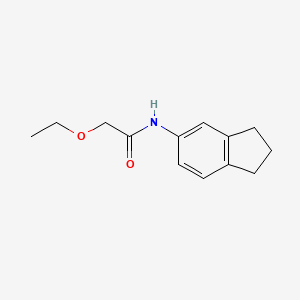
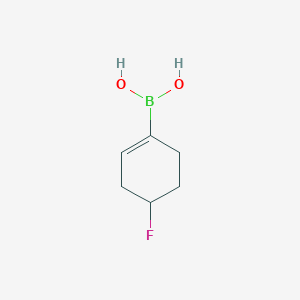
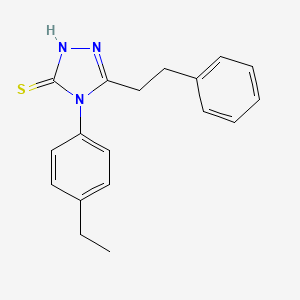
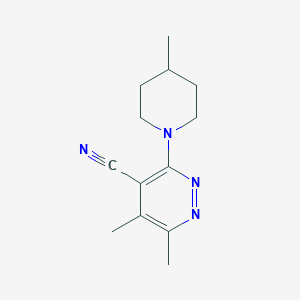


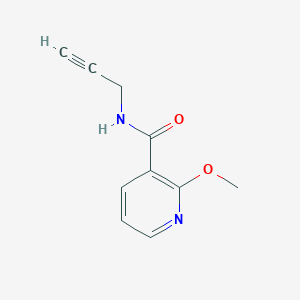
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
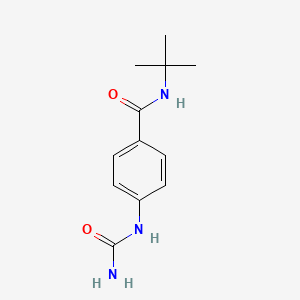
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
